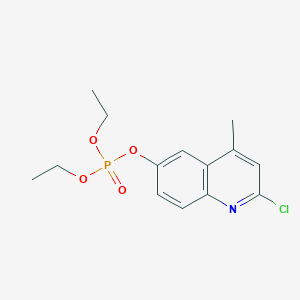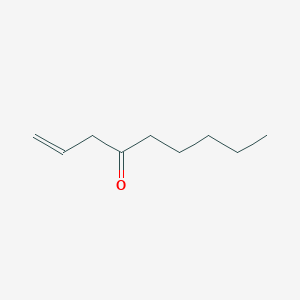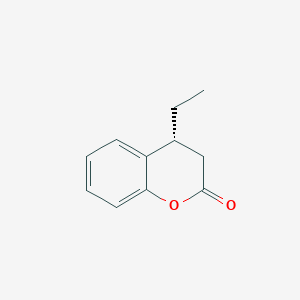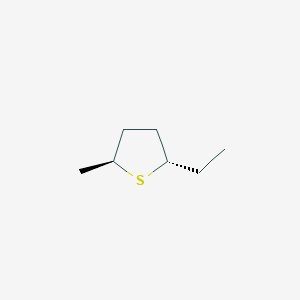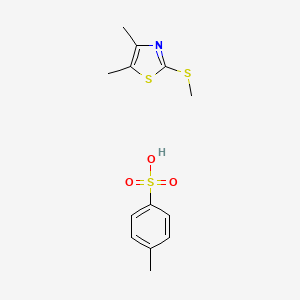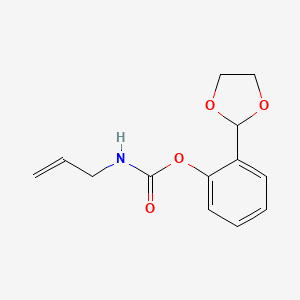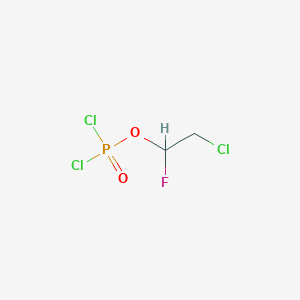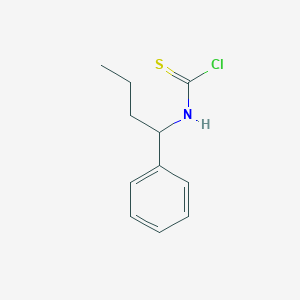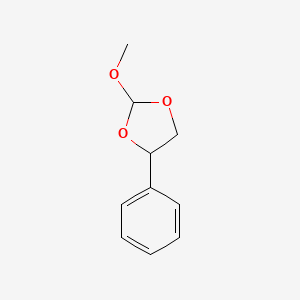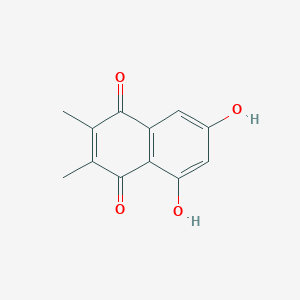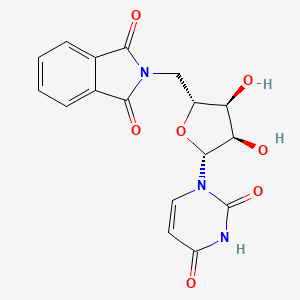![molecular formula C14H16NO4P B14579226 [(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid CAS No. 61146-25-6](/img/structure/B14579226.png)
[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a benzylamino group, a hydroxyphenyl group, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for [(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as crystallization and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylamino and hydroxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted benzylamino or hydroxyphenyl compounds .
Scientific Research Applications
[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphonate metabolism, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid include:
- 2-Hydroxyphenylphosphonic acid
- Benzylphosphonic acid
- Aminophosphonic acids
Uniqueness
This compound is unique due to the combination of its benzylamino and hydroxyphenyl groups with the phosphonic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61146-25-6 |
|---|---|
Molecular Formula |
C14H16NO4P |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
[(benzylamino)-(2-hydroxyphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C14H16NO4P/c16-13-9-5-4-8-12(13)14(20(17,18)19)15-10-11-6-2-1-3-7-11/h1-9,14-16H,10H2,(H2,17,18,19) |
InChI Key |
KKUWTLNRHXSMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


